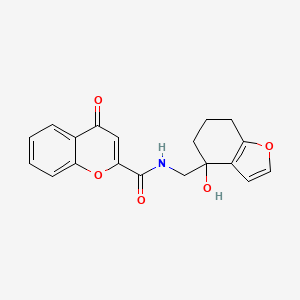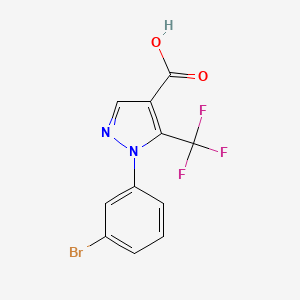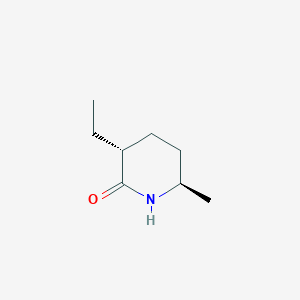
2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in various fields such as pharmaceutical synthesis .
Synthesis Analysis
Isoindolines and dioxoisoindolines can be synthesized using simple heating and relatively quick solventless reactions . The aim of this synthesis technique is to follow green chemistry principles . The compounds derived from analogs of important biogenic amines were tested in silico .Molecular Structure Analysis
The molecular structure of “2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These aromatic compounds have gained significant attention for their potential use in diverse fields .Chemical Reactions Analysis
The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields have been explored . The diverse synthetic strategies employed to access N-isoindoline-1,3-diones derivatives have been highlighted .Applications De Recherche Scientifique
Antimicrobial Studies
2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione and its derivatives have been researched for their antimicrobial properties. For instance, Ghabbour and Qabeel (2016) synthesized a compound closely related to 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione and tested its antimicrobial activities, demonstrating moderate efficacy against S. aureus and C. albicans (Ghabbour & Qabeel, 2016). Similarly, Sabastiyan and Suvaikin (2012) studied the antimicrobial activity of a related compound, revealing significant antimicrobial potential comparable to standard drugs (Sabastiyan & Suvaikin, 2012).
Polymer Synthesis
Pourjavadi et al. (2011) utilized a derivative of 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione in the synthesis of amino-end functionalized polystyrene, demonstrating its application in advanced polymer synthesis (Pourjavadi et al., 2011).
Green Chemistry
Journal et al. (2019) described a green catalytic system for synthesizing isoindoline-1,3-dione derivatives, indicating the compound's relevance in developing environmentally friendly synthetic methodologies (Journal et al., 2019).
Crystal and Molecular Structure Studies
Several studies, such as those by Duru et al. (2018) and Anouar et al. (2019), have focused on the crystal and molecular structure of isoindoline-1,3-dione derivatives, providing insights into their molecular geometry and potential applications in material science (Duru et al., 2018); (Anouar et al., 2019).
Anticancer Studies
Mane et al. (2019) synthesized novel derivatives of 2-(4-(acridin 9yl amino)phenyl)isoindoline-1,3-dione and evaluated their anticancer properties, highlighting the compound's potential in medicinal chemistry (Mane et al., 2019).
Liquid Crystal Research
Dubey et al. (2018) explored isoindoline-1,3-dione based mesogenic Schiff bases, indicating their application in the field of liquid crystals and materials science (Dubey et al., 2018).
Optoelectronic Applications
Mane et al. (2019) also conducted a study on novel acridin-isoindoline-1,3-dione derivatives, focusing on their optoelectronically important properties for potential application in electronic and photonic devices (Mane et al., 2019).
Enzyme Inhibition Studies
Then et al. (2018) synthesized a series of derivatives and evaluated them for tyrosinase inhibitory activities, demonstrating the compound's relevance in enzyme inhibition studies (Then et al., 2018).
Synthesis Techniques
Andrade-Jorge et al. (2017) developed a green synthesis technique for isoindolines/dioxoisoindolines and evaluated their interaction with the human dopamine receptor D2, suggesting its application in drug discovery (Andrade-Jorge et al., 2017).
Anti-mycobacterial and Cytotoxic Evaluation
Rani et al. (2019) prepared isoindoline-1,3-dione derivatives and assessed them for anti-mycobacterial activities, demonstrating their potential in developing new antimicrobial agents (Rani et al., 2019).
Cyclooxygenase (COX) Inhibitors
Jaafar et al. (2021) and Al-Husseini et al. (2022) synthesized isoindoline-1,3-dione derivatives as COX inhibitors, highlighting their importance in anti-inflammatory drug development (Jaafar et al., 2021); (Al-Husseini et al., 2022).
Spectral Analysis and DFT Computational Studies
Evecen et al. (2016) synthesized and characterized an isoindoline derivative, contributing to the understanding of its spectral properties and theoretical calculations for potential applications in nonlinear optical materials (Evecen et al., 2016).
Antimycobacterial Agent Development
Ahmad et al. (2022) focused on isoindoline-1,3-diones as antimycobacterial agents, employing computational studies to understand their reactivity and stability as potential therapeutics (Ahmad et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential of “2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione” and other isoindoline-1,3-dione derivatives in various applications such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials is being explored . The need for sustainable and environmentally friendly synthetic approaches in this field has been underscored .
Propriétés
IUPAC Name |
2-[(E)-2-phenylpropylideneamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(13-7-3-2-4-8-13)11-18-19-16(20)14-9-5-6-10-15(14)17(19)21/h2-12H,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMGPUJOGQHNGQ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/N1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)



![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)

![2-(4-Chlorophenoxy)-1-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B2817481.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2817483.png)


![4-{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2817487.png)

![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2817493.png)